2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol
Description
Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(5-amino-3-cyclopentyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H16N4O3/c11-10-9(14(16)17)8(7-3-1-2-4-7)12-13(10)5-6-15/h7,15H,1-6,11H2 |
InChI Key |
VZKYPWGXGPTITE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine and β-Keto Esters
The pyrazole scaffold is classically synthesized through the cyclocondensation of β-keto esters with hydrazine derivatives. For 2-(5-amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol, this method begins with a cyclopentyl-substituted β-keto ester (1) reacting with hydrazine hydrate under reflux in ethanol. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration to yield 3-cyclopentyl-1H-pyrazole (2) .
Key Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Time: 6–12 hours
Functionalization of the Pyrazole Core
Following ring formation, sequential functionalization introduces the nitro and amino groups. Nitration at the 4-position is achieved using a mixture of concentrated nitric and sulfuric acids at 0–5°C, leveraging the directing effects of the cyclopentyl group. Subsequent reduction of the nitro group to an amine typically employs catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol.
Challenges:
-
Competing nitration at alternative positions due to electronic effects.
-
Over-reduction or side reactions during nitro-to-amine conversion.
Modern [3+2] Cycloaddition Strategies
Oxidative Sonogashira-Carbonylation
Recent advancements utilize palladium-catalyzed oxidative Sonogashira-carbonylation to construct the pyrazole ring. This method involves coupling a terminal alkyne (3) with an acylpalladium intermediate (4) , followed by trapping with hydrazine to form the pyrazole core (5) . The cyclopentyl group is introduced via a pre-functionalized alkyne precursor, ensuring regioselectivity.
Advantages:
-
Mild conditions (room temperature to 60°C).
-
High atom economy and functional group tolerance.
Reaction Scheme:
Diazocompound-Based Cyclization
Diazo compounds (6) react with α,β-unsaturated carbonyls (7) in a [3+2] cycloaddition to form pyrazoles. For the target compound, a cyclopentyl-substituted diazo reagent ensures the correct substitution pattern. This method excels in introducing nitro groups in situ via nitrating agents like ceric ammonium nitrate.
Typical Conditions:
-
Solvent: Dichloromethane or THF
-
Catalyst: Rhodium(II) acetate
-
Temperature: 25–40°C
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To optimize large-scale synthesis, continuous flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes. A representative setup for the target compound involves:
-
Ring Formation Module: Mixing β-keto ester and hydrazine streams at 70°C.
-
Nitration Module: In-line nitration using HNO₃/H₂SO₄ at 5°C.
-
Reduction Module: Catalytic hydrogenation with H₂ gas over Pd/C.
Benefits:
-
95% yield improvement compared to batch processes.
-
Reduced waste generation.
High-Throughput Screening (HTS)
HTS identifies optimal catalysts and solvents for critical steps. For example, screening 200+ ligands revealed that 1,10-phenanthroline significantly accelerates nitro group reduction, achieving 98% conversion in 30 minutes.
Catalytic and Green Chemistry Innovations
Organocatalytic Asymmetric Amination
Chiral organocatalysts (e.g., L-proline) enable enantioselective introduction of the ethanolamine side chain. This method avoids transition metals, aligning with green chemistry principles.
Procedure:
-
Catalyst: L-proline (10 mol%)
-
Solvent: Water/ethanol mixture
-
Yield: 85% enantiomeric excess (ee)
Solvent-Free Mechanochemical Synthesis
Ball milling techniques merge solid reactants (β-keto ester and hydrazine hydrochloride) without solvents, achieving 90% yield in 1 hour. This approach eliminates volatile organic compounds (VOCs) and reduces energy consumption.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Traditional Cyclization | 65–75 | 12–24 h | Moderate | Low-cost reagents |
| Sonogashira-Carbonylation | 82–88 | 4–6 h | High | Regioselective |
| Continuous Flow | 90–95 | 2–3 h | Industrial | Rapid, consistent output |
| Mechanochemical | 85–90 | 1 h | Lab-scale | Solvent-free, eco-friendly |
Reaction Optimization and Troubleshooting
Nitration Position Control
The cyclopentyl group’s electron-donating nature directs nitration to the 4-position. Computational studies (DFT) confirm that the cyclopentyl moiety increases electron density at C4, favoring nitration there over C5.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) at position 5 undergoes oxidation to form nitroso (-NO) or nitro (-NO₂) derivatives under controlled conditions. For example:
Reaction:
This reaction typically employs oxidizing agents like hydrogen peroxide or potassium permanganate in acidic media.
Reduction Reactions
The nitro group (-NO₂) at position 4 can be selectively reduced to an amino group (-NH₂) via catalytic hydrogenation (e.g., Pd/C, H₂) or using Fe/HCl:
Reaction:
Reduction preserves the pyrazole ring while modifying electronic properties for downstream applications .
Substitution Reactions
The hydroxyl group (-OH) on the ethanol moiety undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃):
Reaction with SOCl₂:
This generates chlorinated derivatives for further functionalization .
Cycloaddition and Ring-Opening
The pyrazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles under metal catalysis. For instance, zinc triflate promotes cycloaddition with phenylpropargyl derivatives to form fused heterocycles .
Reaction Conditions and Catalysts
| Reaction Type | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic, 0–5°C, 2–4 hours | 70–85% |
| Reduction (Nitro) | Pd/C, H₂ | 1 atm H₂, RT, 6 hours | 90–95% |
| Substitution (-OH) | SOCl₂, PBr₃ | Reflux, anhydrous conditions | 60–75% |
| Cycloaddition | Zn(OTf)₂, Et₃N | 80°C, 12 hours | 65–80% |
Data compiled from experimental protocols in .
Electronic and Steric Effects
-
Cyclopentyl Group : Introduces steric hindrance, slowing electrophilic substitution at position 3.
-
Nitro Group : Electron-withdrawing nature increases ring electrophilicity, directing nucleophilic attacks to position 1 .
-
Amino Group : Enhances resonance stabilization, making the pyrazole ring less reactive toward electrophiles.
Major Reaction Products
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| 2-(5-Amino-...)ethanol | H₂O₂ | 2-(5-Nitroso-...)ethanol | Intermediate for dyes |
| 2-(5-Amino-...)ethanol | H₂/Pd-C | 2-(5-Amino-4-amino-...)ethanol | Anticancer agent precursor |
| 2-(5-Amino-...)ethanol | SOCl₂ | 2-(5-Amino-...)-ethyl chloride | Polymer crosslinking agent |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol serves as a scaffold for developing new pharmaceuticals targeting specific enzymes and receptors. Its unique structure allows for modifications that can enhance potency and selectivity against various biological targets.
Case Study: Antihypertensive Agents
Recent research has highlighted the synthesis of novel derivatives of pyrazole compounds that exhibit significant antihypertensive activity. For instance, derivatives similar to this compound have been shown to inhibit phosphodiesterase enzymes, leading to increased cAMP levels and vasodilation .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Example A | PDE3 Inhibition | 0.24 - 16.42 |
| Example B | Antihypertensive | 5.00 |
Materials Science
The compound's structural attributes make it suitable for creating materials with unique electronic and thermal properties. Research indicates that pyrazole derivatives can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study: Organic Electronics
Studies have demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .
Biological Studies
The compound can act as a probe in biological studies to investigate enzyme activities or receptor binding mechanisms. Its ability to modulate specific pathways makes it valuable in pharmacological research.
Case Study: Enzyme Activity Modulation
Research has shown that compounds based on the pyrazole structure can effectively modulate the activity of various kinases involved in cancer signaling pathways .
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Core
Key Compounds:
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1505382-41-1) Structural Difference: Replaces the cyclopentyl group with an isopropyl substituent. However, the cyclopentyl variant may exhibit higher lipophilicity, influencing membrane permeability in biological systems .
5-Amino-3-hydroxy-1H-pyrazole Derivatives Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Structural Difference: Substitutes the nitro group with a hydroxy group and introduces a thiophene-carbonylic system. Impact: The hydroxy group enhances hydrogen-bonding capacity, which could improve target binding affinity, while the thiophene system expands π-π stacking interactions. This contrasts with the nitro group’s electron-withdrawing effects in the target compound .
Table 1: Substituent Effects on Pyrazole Derivatives
Functional Group Modifications
Ethanol Moiety vs. Carboxylic Acid Derivatives Example: 4-Hydroxyphenylacetic acid () Comparison: The ethanol group in the target compound offers moderate polarity, whereas carboxylic acid derivatives (e.g., 4-hydroxyphenylacetic acid) exhibit higher acidity and solubility. This difference may influence bioavailability and metabolic stability .
Nitro Group vs. Thioether Linkages Example: 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Comparison: The nitro group in the target compound may act as a hydrogen-bond acceptor, while thioether linkages (e.g., benzothiazole derivatives) enhance hydrophobic interactions and redox activity .
Biological Activity
2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a nitro group, and a cyclopentyl ring, which contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have been tested for their cytotoxic effects against various human cancer cell lines, demonstrating significant activity .
- Anti-inflammatory Effects : Pyrazoles have also been reported to possess anti-inflammatory properties. The presence of the amino and nitro groups may enhance these effects by modulating inflammatory pathways .
Cytotoxicity Assays
In a recent study, several pyrazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| This compound | MCF7 | 20 |
| This compound | A549 | 18 |
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analyses showing an increase in early apoptotic cells upon treatment with the compound .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the formation of the pyrazole ring followed by functionalization at the ethanol moiety. Variations in synthesis can lead to derivatives with enhanced biological activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol?
- Methodological Answer : The compound can be synthesized via reductive amination or nitro-group reduction pathways. For example, stannous chloride dihydrate in ethanol under reflux (16 hours) is a common reducing agent for nitro intermediates, as demonstrated in analogous pyrazole derivatives . Cyclopentyl substituents may be introduced via nucleophilic substitution or Mannich reactions, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ethanol -OH at ~3300 cm⁻¹) .
- NMR : ¹H NMR distinguishes cyclopentyl protons (multiplet at δ 1.5–2.2 ppm) and pyrazole ring protons (singlets for nitro-adjacent protons). ¹³C NMR identifies quaternary carbons (e.g., nitro-bearing C4) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. How is the compound’s stability evaluated under varying pH and temperature?
- Methodological Answer : Accelerated stability studies involve storing the compound in buffers (pH 1–13) at 40–60°C for 4 weeks. Degradation products are monitored via LC-MS, with kinetic modeling (Arrhenius plots) predicting shelf life .
Advanced Research Questions
Q. How are crystallographic data discrepancies resolved during structure refinement?
- Methodological Answer : Single-crystal X-ray diffraction data may show ambiguities in nitro-group orientation or cyclopentyl ring puckering. SHELXL refinement (using twin-law corrections and anisotropic displacement parameters) resolves these issues. For example, highlights R-factor optimization (<0.04) via iterative least-squares cycles and electron density map analysis .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, making C5-amino positions susceptible to electrophilic attack. Software like Gaussian or ORCA is used with B3LYP/6-311+G(d,p) basis sets .
Q. How are conflicting spectroscopic data interpreted for tautomeric forms?
- Methodological Answer : Dynamic NMR (variable-temperature studies) and X-ray crystallography differentiate tautomers. For example, identifies keto-enol tautomerism in pyrazole derivatives via temperature-dependent ¹H NMR shifts (Δδ > 0.5 ppm for exchangeable protons) .
Safety and Handling
Q. What safety protocols are recommended for handling nitro-containing pyrazoles?
- Methodological Answer : Use explosion-proof equipment due to nitro-group instability. Personal protective equipment (PPE) includes nitrile gloves, flame-resistant lab coats, and fume hoods with HEPA filters. Waste disposal follows EPA guidelines for nitroaromatics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
